molecular formula C6H12O6 B118611 D-Galactose-2-d CAS No. 64429-86-3

D-Galactose-2-d

Cat. No.: B118611
CAS No.: 64429-86-3
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ODFFSVOISA-N
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Description

D-Galactose-2-d is a naturally occurring monosaccharide, commonly found in nature as a component of oligosaccharides, polysaccharides, glycoproteins, and glycolipids. It is a C4 epimer of glucose and exists predominantly in the D-configuration. This compound is a reducing sugar, which readily participates in the Maillard browning reaction. It is easily soluble in water and slightly soluble in ethanol and glycerol .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-2-d can be synthesized through various chemical methods. One common method involves the use of tri-O-acetyl-D-galactal, which undergoes a series of reactions including the addition of nitrosyl chloride, conversion to an oxime, and reduction to yield D-galactosamine. This compound can then be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic conversion. For example, the bioconversion of galactose-rich biomass using L-arabinose isomerase can produce this compound. This method is advantageous due to its efficiency and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-2-d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Galactose-2-d has a wide range of applications in scientific research:

Mechanism of Action

D-Galactose-2-d exerts its effects through interactions with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It can induce cellular responses by binding to these receptors, leading to various downstream effects. For example, in drug delivery, the attachment of this compound to drugs enhances their uptake by target cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to participate in specific biochemical pathways and its role in the synthesis of complex carbohydrates. Its interactions with cell surface receptors make it particularly valuable in targeted drug delivery and diagnostic applications .

Properties

IUPAC Name

(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ODFFSVOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose-2-d
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D-Galactose-2-d
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D-Galactose-2-d
Reactant of Route 4
D-Galactose-2-d
Reactant of Route 5
D-Galactose-2-d
Reactant of Route 6
D-Galactose-2-d
Customer
Q & A

Q1: What is the primary mechanism of action of D-Galactose-2-d?

A1: this compound acts as a fucosylation inhibitor. Fucosylation is a type of glycosylation where a fucose sugar is added to proteins or lipids. This process is catalyzed by enzymes called fucosyltransferases (FUTs). This compound inhibits the activity of FUTs, thereby reducing the addition of fucose sugars to molecules. [, , , , ] This inhibition of fucosylation can have a wide range of downstream effects on cellular processes, particularly those related to inflammation and immune response.

Q2: What specific cell types and disease models have been studied in relation to this compound's effects on fucosylation?

A2: Research has shown that this compound effectively inhibits fucosylation in macrophages, key immune cells involved in inflammatory responses. [, , ] Specifically, studies have demonstrated that this compound can:

  • Reduce inflammatory macrophage differentiation: this compound hinders the differentiation of macrophages into the pro-inflammatory M1 phenotype, suggesting a role in regulating macrophage polarization. [, ]
  • Suppress T-cell activation and proliferation: this compound limits T-cell activation and proliferation, both in vitro and in vivo, indicating potential in modulating immune responses. []
  • Impact ocular surface health: Research in mouse models of dry eye disease (DED) demonstrated that this compound reduced corneal epithelial defects and increased tear production, suggesting a potential therapeutic avenue for DED. []

Q3: How does this compound's inhibition of fucosylation translate to therapeutic potential in diseases like rheumatoid arthritis?

A3: Rheumatoid arthritis (RA) is characterized by chronic inflammation and joint damage. Studies using this compound in animal models of RA have shown promising results. [, , ] These include:

  • Reduced arthritis severity: Treatment with this compound significantly reduced the severity of collagen-induced arthritis in mice, suggesting its potential as a disease-modifying agent. [, ]
  • Modulation of immune responses: this compound decreased the levels of pro-inflammatory cytokines, such as TNF-α, and reduced the number of inflammatory macrophages in lymph nodes, indicating its ability to dampen the inflammatory response associated with RA. [, ]
  • Regulation of macrophage phenotype: By inhibiting fucosylation, this compound appears to promote a shift in macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, potentially contributing to its therapeutic effects in RA. []

Q4: What is the structural characterization of this compound?

A4: this compound (2-deoxy-D-galactose) is a deoxy sugar that is structurally similar to D-galactose, but lacks a hydroxyl group at the C-2 position.

    Q5: What are the potential implications of this compound affecting renal sugar transport, as observed in the winter flounder study?

    A5: While the primary focus of recent research on this compound centers around its fucosylation inhibition properties, an earlier study in winter flounder revealed its interaction with renal sugar transport. [] The study demonstrated that this compound is secreted by the kidneys and that this secretion is influenced by the presence of other sugars like glucose and galactose. [] This finding suggests that this compound might interact with sugar transporters in the kidneys, potentially influencing sugar handling and excretion. Further investigation is needed to fully understand the implications of these interactions in mammals, particularly in the context of long-term administration.

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